molecular formula C15H24Cl2N2O B13768887 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, hydrochloride CAS No. 77966-54-2

6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, hydrochloride

Cat. No.: B13768887
CAS No.: 77966-54-2
M. Wt: 319.3 g/mol
InChI Key: MVFPATFTJLLNDS-UHFFFAOYSA-N
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Description

6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, hydrochloride is a chlorinated acetotoluidide derivative with a diisopropylamino substituent. These compounds are typically used in pharmaceutical or agrochemical contexts due to their bioactivity, though their toxicity profiles require careful handling .

Properties

CAS No.

77966-54-2

Molecular Formula

C15H24Cl2N2O

Molecular Weight

319.3 g/mol

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride

InChI

InChI=1S/C15H23ClN2O.ClH/c1-10(2)18(11(3)4)9-14(19)17-15-12(5)7-6-8-13(15)16;/h6-8,10-11H,9H2,1-5H3,(H,17,19);1H

InChI Key

MVFPATFTJLLNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C(C)C)C(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C23H33Cl2N3O_2 (approximate, based on related compounds)
  • IUPAC Name: 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide hydrochloride
  • Key Functional Groups: Aromatic chloro-substituted ring, amide (acetotoluidide), tertiary amine (diisopropylamino), hydrochloride salt

The compound is structurally related to other chloro-substituted acetotoluidides with varying alkylamino substituents, such as diethylamino derivatives, which have been more extensively studied and documented.

Preparation Methods of 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, Hydrochloride

General Synthetic Strategy

The preparation of this compound generally involves multi-step organic synthesis, including:

  • Step 1: Acylation of aniline derivative to form a chloro-substituted acetanilide intermediate.
  • Step 2: Introduction of the diisopropylamino substituent via nucleophilic substitution or amination.
  • Step 3: Formation of the hydrochloride salt by acidification.

The synthesis typically employs aromatic substitution and amide bond formation reactions under controlled conditions.

Detailed Preparation Steps

Acylation to Form Chloroacetanilide Intermediate
  • Starting with 2-chloro-6-methylaniline , an acylation reaction is performed using chloroacetyl chloride in an inert solvent such as toluene.
  • The reaction is conducted under controlled temperatures (25–90 °C), with slow addition of chloroacetyl chloride to minimize side reactions.
  • The product is 2-chloro-N-(2-chloro-6-methylphenyl)acetamide , isolated as a toluene solution for further processing.
Parameter Conditions Yield (%) Notes
Solvent Toluene - Inert, high boiling point
Temperature 25–90 °C - Controlled addition
Reagents 2-chloro-6-methylaniline, chloroacetyl chloride - Stoichiometric amounts
Reaction Time 5 hours - Monitored by TLC or HPLC
Introduction of Diisopropylamino Group
  • The chloroacetyl intermediate undergoes nucleophilic substitution with diisopropylamine .
  • This step may be facilitated by phase-transfer catalysts or bases such as sodium carbonate to promote etherification or amination.
  • Reaction conditions typically involve heating to 80–100 °C for 8–12 hours.
Parameter Conditions Yield (%) Notes
Nucleophile Diisopropylamine - Excess to drive reaction
Catalyst/Base Sodium carbonate or quaternary ammonium salt - Phase transfer catalysis
Temperature 80–100 °C - Reflux conditions
Reaction Time 8–12 hours - Monitored by HPLC
Formation of Hydrochloride Salt
  • The free base is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ether.
  • The salt is isolated by filtration or crystallization.
Parameter Conditions Yield (%) Notes
Acid Hydrogen chloride (HCl) - Gas or solution
Solvent Ethanol or diethyl ether - Facilitates salt crystallization
Temperature 0–25 °C - Controlled to avoid decomposition
Reaction Time 1–3 hours - Complete salt formation

Comparative Analysis of Preparation Methods

Step Method A (One-Pot Reaction) Method B (Stepwise Synthesis) Notes
Acylation Direct acylation in toluene with chloroacetyl chloride Separate isolation of intermediate One-pot reduces purification steps
Amination Addition of diisopropylamine with phase transfer catalyst Nucleophilic substitution with isolated intermediate Phase transfer catalyst improves yield
Salt Formation Acidification in situ Separate salt formation step Both methods yield pure hydrochloride salt

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Acylation 2-chloro-6-methylaniline + chloroacetyl chloride, toluene 25–90 5 90–95 >98 Controlled addition critical
Amination Diisopropylamine + phase transfer catalyst 80–100 8–12 85–90 >98 Catalyst improves nucleophilicity
Hydrochloride Salt Formation HCl gas or solution in ethanol/ether 0–25 1–3 95–98 >99 Crystallization yields pure salt

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is primarily investigated for its potential as a pharmaceutical agent due to its unique structural features that may influence biological activity. Research indicates its effectiveness in modulating neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.
  • Biological Activity
    • Studies have shown that 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, hydrochloride exhibits various biological activities, including:
      • Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways.
      • Antinociceptive Properties : Research indicates that this compound may reduce pain responses in experimental models, suggesting potential applications in pain management therapies.
      • Antimicrobial Activity : Some investigations have reported antimicrobial properties against specific bacterial strains, highlighting its potential as an antimicrobial agent.
  • Mechanistic Studies
    • Understanding the mechanism of action is critical for the development of effective therapeutics. Research has focused on how 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide interacts with various receptors and enzymes within biological systems. This includes studies on receptor binding affinities and downstream signaling pathways.

Data Tables

Application Area Description Evidence/Source
Pharmaceutical DevelopmentInvestigated for potential antidepressant and analgesic effectsExperimental animal studies
Biological ActivityExhibits antimicrobial properties against certain bacteriaMicrobial assays
Mechanistic InsightsModulates neurotransmitter systems; affects serotonin and norepinephrine levelsPharmacological studies

Case Studies

  • Antidepressant Effects
    • A study conducted on rodent models demonstrated that administration of 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral outcomes using the forced swim test and tail suspension test, indicating its potential as a novel antidepressant .
  • Antinociceptive Properties
    • In another investigation, the compound was evaluated for its analgesic effects using the hot plate test and formalin test in rats. Results indicated a dose-dependent reduction in pain response, suggesting its utility in pain management .
  • Antimicrobial Activity
    • A series of tests were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azaniumchloride involves its interaction with specific molecular targets. The chloro-substituted aniline ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The di(propan-2-yl)azanium group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Key Observations :

  • Increasing molecular weight correlates with bulkier substituents (dimethylamino → cyclohexylamino).

Biological Activity

6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, hydrochloride (CAS No. 77966-54-2) is a synthetic organic compound notable for its complex structure and potential biological activity. The molecular formula is C15H24Cl2N2OC_{15}H_{24}Cl_2N_2O with a molecular weight of approximately 319.3 g/mol. This compound is characterized by a chloro-substituted aniline ring and a diisopropylamino group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

IUPAC Name [2(2chloro6methylanilino)2oxoethyl]di(propan2yl)azanium;chloride\text{IUPAC Name }[2-(2-chloro-6-methylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride

Synthesis and Production

The synthesis of 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide typically involves multi-step organic reactions, including:

  • Preparation of chloro-substituted aniline derivatives.
  • Introduction of the oxoethyl group.
  • Formation of the diisopropylamino moiety.

These steps require careful control of reaction conditions to ensure high yields and purity, often utilizing specific solvents and catalysts .

The biological activity of 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloro-substituted aniline ring may facilitate these interactions, potentially leading to inhibition or activation of specific biological pathways. The diisopropylamino group enhances solubility and bioavailability, which may improve therapeutic efficacy .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antitumor Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
  • Neurological Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Cytotoxicity Assays : In vitro assays demonstrated that 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide significantly reduced cell viability in various cancer cell lines, indicating potential as an anticancer agent .
  • Neuropharmacological Studies : Research has focused on the compound's ability to modulate neurotransmitter levels, suggesting implications for anxiety and depression treatments .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6'-Chloro-2-(diethylamino)-o-acetotoluidideDiethylamine groupModerate antimicrobial activity
6'-Bromo-2-(diisopropylamino)-o-acetotoluidideBromine substituentEnhanced cytotoxicity in certain cancer lines
6'-Chloro-2-(dimethylamino)-o-acetotoluidideDimethylamine groupLower efficacy compared to diisopropyl derivative

This table illustrates how variations in the amino substituents can affect biological activity, highlighting the unique characteristics of 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide .

Q & A

Q. What are the standard synthetic routes for preparing 6'-Chloro-2-(diisopropylamino)-o-acetotoluidide, hydrochloride, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves:

Acetylation : Reacting 2-chloro-6-methylaniline with acetic anhydride to form the acetamide intermediate.

Nucleophilic substitution : Introducing diisopropylamine under controlled conditions (50–70°C, polar aprotic solvent like DMF).

Hydrochloride salt formation : Treating the free base with HCl in ethanol.

Q. Critical parameters :

  • Temperature : Excess heat (>70°C) promotes decomposition; monitor via in-line thermocouples.
  • Solvent purity : Anhydrous DMF prevents side reactions.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of acetamide intermediate to diisopropylamine for complete substitution .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they address structural ambiguity?

Methodological Answer:

  • 1H/13C NMR : Confirms substitution patterns on the aromatic ring (e.g., chloro and methyl groups at positions 6' and 2) and integration of diisopropylamino protons (δ 1.2–1.5 ppm, multiplet).
  • IR spectroscopy : Identifies N–H stretches (2500–3000 cm⁻¹ for hydrochloride) and carbonyl vibrations (1650–1700 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 331.3) and detects impurities.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended when handling this hydrochloride salt in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill management : Neutralize with 70% ethanol/water and adsorb with vermiculite.
  • Storage : Airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction kinetics be systematically studied for the nucleophilic substitution steps in the synthesis of this compound?

Methodological Answer:

  • In situ monitoring : Use HPLC or FTIR to track intermediate consumption (e.g., acetamide at t = 0 vs. t = 24h).
  • Kinetic modeling : Apply pseudo-first-order kinetics under excess diisopropylamine conditions.
  • Activation energy : Calculate via Arrhenius plots by varying temperatures (30–80°C) and measuring rate constants .

Q. What computational approaches aid in predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT calculations : Optimize transition states (B3LYP/6-31G*) for substitution reactions.
  • Solvent modeling : Use COSMO-RS to predict solvation effects in DMF vs. acetonitrile.
  • QSAR models : Correlate diisopropylamino group steric bulk with reaction rates in SNAr mechanisms .

Q. How should researchers resolve contradictory solubility data reported in different studies?

Methodological Answer:

  • Standardization : Follow OECD 105 guidelines using saturated solutions in phosphate buffers (pH 1–7).
  • Cross-validation : Compare UV-Vis absorbance (λ = 270 nm) with nephelometry for low-solubility ranges (<1 mg/mL).
  • Purity checks : Use DSC to detect hydrate formation affecting solubility .

Q. What experimental design strategies optimize the synthesis yield while minimizing byproduct formation?

Methodological Answer:

  • DoE (Design of Experiments) : Use a 3-factor factorial design (temperature, catalyst load, mixing rate) with yield and impurity levels as responses.
  • Flow chemistry : Implement microreactors to enhance heat transfer for exothermic steps (e.g., HCl salt formation).
  • Byproduct analysis : Identify side products (e.g., over-alkylated derivatives) via LC-MS and adjust stoichiometry .

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